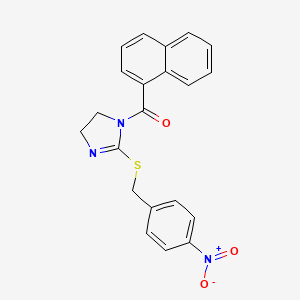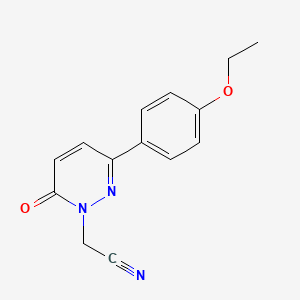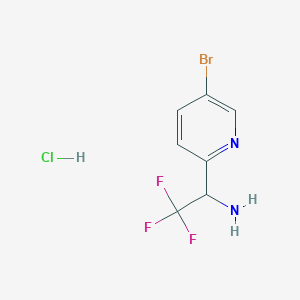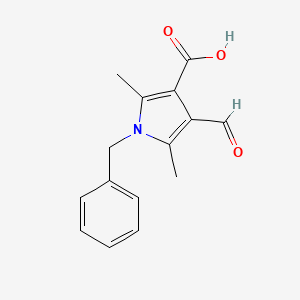![molecular formula C14H17N3O2 B2550693 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286726-30-4](/img/structure/B2550693.png)
1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RP6530 is a small organic molecule that belongs to the family of furamide compounds. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.309.
Molecular Structure Analysis
The molecular structure analysis of compounds like RP6530 typically involves techniques such as sequence alignment, searches against biological databases, and others . The current model of atomic structure is the quantum mechanical model .
Chemical Reactions Analysis
Chemical reactions analysis often involves studying the changes compounds undergo during reactions with other substances . Machine learning-based models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like RP6530 can be studied using various techniques. These properties include the compound’s composition, structure, and the changes it undergoes during reactions with other substances .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, particularly those related to cytochrome P450 isoforms, in human liver microsomes. While the specific compound is not mentioned, the research highlights the importance of selectivity in chemical inhibitors for deciphering the involvement of specific enzymes, which could be relevant for the compound if it acts as an inhibitor Khojasteh et al., 2011.
Medicinal Chemistry
Several studies focus on the synthesis and biological evaluation of heterocyclic compounds, including pyrazoles and furan derivatives, which are relevant to the structure of the compound . For example, Sheetal et al. (2018) review the synthesis and potential biological activities found in pyrazole derivatives, indicating their importance in pharmaceutical applications Sheetal et al., 2018. Similarly, research on coumarin and oxadiazole derivatives by Jalhan et al. (2017) shows a wide range of biological activities, suggesting that similar structural compounds could also possess diverse medicinal properties Jalhan et al., 2017.
Organic Synthesis
The modification and functionalization of heterocyclic compounds are crucial in organic synthesis. Petzold-Welcke et al. (2014) discuss the chemical modification of xylan to produce biopolymer ethers and esters with specific properties, highlighting the potential of furan derivatives in creating materials with tailored functionalities Petzold-Welcke et al., 2014. Additionally, Kamneva et al. (2018) review the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating the versatility of furan-based compounds in synthesizing a wide range of chemical entities Kamneva et al., 2018.
Safety and Hazards
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(13-3-1-10-19-13)16-8-4-12(5-9-16)11-17-7-2-6-15-17/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWOKAOEFMBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2550613.png)


![N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2550619.png)
![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)


![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)



![1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2550631.png)

